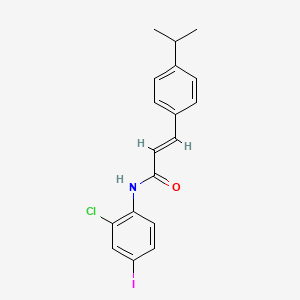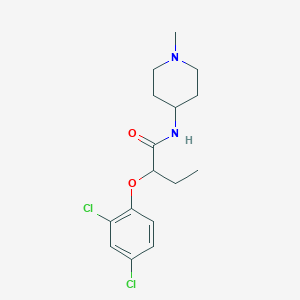
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.
作用机制
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and its target proteins. This covalent bonding results in the stabilization of protein-protein interactions, which can be used to study the function of these interactions in a variety of biological processes.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and transcription factors. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in laboratory experiments is its ability to bind to a wide range of proteins, making it a valuable tool for studying protein-protein interactions. However, there are also limitations to the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are many potential future directions for research involving N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, including the development of new methods for synthesizing the compound, the identification of new target proteins, and the development of new therapeutic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide and its potential applications in a variety of scientific fields.
Conclusion
In conclusion, N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide is a valuable tool for studying protein-protein interactions and has potential applications in a variety of scientific fields. While there are limitations to the use of this compound, ongoing research is likely to uncover new applications and potential therapeutic uses for N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide in the future.
合成方法
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-iodoaniline with 4-isopropylphenylacetic acid, followed by the addition of acryloyl chloride. This reaction results in the formation of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide, which can be purified using standard laboratory techniques.
科学研究应用
N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-chloro-4-iodophenyl)-3-(4-isopropylphenyl)acrylamide as a tool for studying protein-protein interactions. This compound has been shown to bind to a variety of proteins, including transcription factors, enzymes, and receptors, making it a valuable tool for studying the interactions between these proteins.
属性
IUPAC Name |
(E)-N-(2-chloro-4-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClINO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(20)11-16(17)19/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSUCVPZSORFW-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)
![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)


![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)

![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)
